N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Description
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-chloroacetyl group and an ethyl-acetamide side chain. Key data include:
Properties
IUPAC Name |
N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-3-13(9(2)15)8-10-5-4-6-14(10)11(16)7-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUWKSOTAQVEBG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153988 | |
| Record name | Acetamide, N-[[(2S)-1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353997-03-1 | |
| Record name | Acetamide, N-[[(2S)-1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353997-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[(2S)-1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Chloroacetylation: L-proline is reacted with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Amidation: The carboxylate group of the intermediate is converted into an amide.
Final Product: The resulting compound is then subjected to further reactions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloroacetyl group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of amides and thioethers.
Scientific Research Applications
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Analog 1: N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
- CAS Number : 1354017-56-3
- Molecular Formula : C₁₁H₁₉ClN₂O₂
- Molecular Weight : 246.74 g/mol
- Key Differences :
- Core Structure : Piperidine (6-membered ring) instead of pyrrolidine (5-membered ring).
- Substitution Position : Chloroacetyl and ethyl-acetamide groups are on the piperidin-3-yl and N-ethyl positions, respectively.
- Implications :
- Increased molecular weight due to the additional methylene group in piperidine.
- Altered steric and electronic properties may affect binding affinity in biological systems.
Analog 2: 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
- CAS Number : 1354002-68-8
- Molecular Formula : C₉H₁₇ClN₂O
- Molecular Weight : 204.70 g/mol
- Key Differences :
- Substituents : Methyl group replaces ethyl in the acetamide side chain.
- Pyrrolidine Modification : Additional methyl group at the 1-position of pyrrolidine.
- Implications :
- Reduced molecular weight and hydrophobicity compared to the target compound.
- Steric hindrance from the 1-methyl group may limit conformational flexibility.
Analog 3: N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Herbicidal Chloroacetamides (Functional Analogs)
Examples from agricultural applications ():
- Alachlor (CAS 15972-60-8): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Dimethenamid (CAS 87674-68-8): 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Structural Contrast :
- Bulky aromatic/heteroaromatic substituents (e.g., diethylphenyl, thienyl) instead of pyrrolidine.
- Designed for herbicidal activity via inhibition of very-long-chain fatty acid synthesis .
Biological Activity
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide, a compound with the CAS number 1354003-42-1, has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is C11H19ClN2O2, with a molar mass of 246.73 g/mol. Its structure incorporates a pyrrolidine ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H19ClN2O2 |
| Molar Mass | 246.73 g/mol |
| CAS Number | 1354003-42-1 |
Antibacterial Activity
Research has indicated that compounds featuring pyrrolidine structures exhibit significant antibacterial properties. A study focusing on similar pyrrolidine derivatives demonstrated that they effectively inhibited the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes MIC values for this compound against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal properties. The compound was tested against various fungal strains, revealing notable efficacy.
Antifungal Efficacy
The following table outlines the antifungal activity observed:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
The bioactivity of this compound can be attributed to its structural features that allow it to interact effectively with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. Results indicated that this compound significantly reduced bacterial viability in vitro, supporting its potential as a lead compound for antibiotic development .
- Antifungal Study : Another investigation focused on the antifungal activity of pyrrolidine-based compounds against Candida albicans. The findings revealed that this compound exhibited comparable efficacy to established antifungal agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
